N-(3,4-dimethylphenyl)thian-4-amine
Description
N-(3,4-Dimethylphenyl)thian-4-amine is a sulfur-containing aromatic amine derivative characterized by a thiane (tetrahydrothiopyran) ring substituted with an amine group at the 4-position and a 3,4-dimethylphenyl group attached via the nitrogen atom.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)thian-4-amine |
InChI |
InChI=1S/C13H19NS/c1-10-3-4-13(9-11(10)2)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
InChI Key |
UVKCPKVGQFJMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCSCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)thian-4-amine typically involves the reaction of 3,4-dimethylphenylamine with thian-4-amine under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of 3,4-dimethylphenylamine attacks the thian-4-amine, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amines .
Scientific Research Applications
N-(3,4-dimethylphenyl)thian-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between N-(3,4-dimethylphenyl)thian-4-amine and related compounds:
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | Thiane ring + aromatic | Amine, thioether, methyl groups | ~237.38* | Sulfur enhances lipophilicity |
| N-(3,4-Dimethylphenyl)acetamide | Acetamide + aromatic | Amide, methyl groups | 177.23 | Polar amide group; NAT1 substrate |
| 3,4-Dimethylaniline (3,4-DMA) | Aniline derivative | Primary amine, methyl groups | 121.18 | Pro-carcinogen; NAT1 substrate |
| Benzidine | Biphenyl amine | Primary amines, aromatic | 184.24 | Carcinogenic; NAT1 detoxification |
| β-Naphthylamine (BNA) | Naphthalene derivative | Primary amine | 143.19 | Carcinogenic; banned industrially |
*Calculated based on atomic composition.
Key Observations:
Biochemical and Toxicological Profiles
Metabolic Pathways:
- N-Acetyltransferase (NAT) Interactions : Aromatic amines like 3,4-DMA and benzidine undergo NAT-mediated acetylation, which detoxifies reactive amine groups. This compound, as a secondary amine, may exhibit reduced NAT1/NAT2 substrate activity compared to primary amines like 3,4-DMA or BNA .
Toxicity Considerations:
- Carcinogenicity: Primary aromatic amines (e.g., benzidine, BNA) are well-documented carcinogens due to DNA adduct formation.
- Mutagenicity: Limited data exist for the thiane derivative, but structural analogs like N-(3,4-dimethylphenyl)acetamide are less mutagenic in Ames tests compared to non-acetylated amines, suggesting that bulky substituents mitigate genotoxicity .
Biological Activity
N-(3,4-dimethylphenyl)thian-4-amine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thian-4-amine core attached to a dimethyl-substituted phenyl group. The unique structure imparts distinct chemical properties that may influence its biological activity. The presence of sulfur in the thian ring enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that similar compounds may possess antimicrobial effects against various pathogens. The specific mechanisms are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Activity : The compound has been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating varying degrees of potency against different types of cancer cells.
Table 1: Anticancer Activity of this compound
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation. This inhibition can lead to reduced cellular growth and increased apoptosis in cancer cells.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways critical for cell survival and proliferation.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound against multiple cancer cell lines using MTT assays. Results indicated significant cytotoxic effects, particularly in breast and liver cancer cells, suggesting its potential as a lead compound for further development.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related thian compounds, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The results highlighted the importance of the thian structure in mediating these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
